Product packaging for 5-Chloro-2-fluoropyridin-4-ol(Cat. No.:CAS No. 1227571-47-2)

5-Chloro-2-fluoropyridin-4-ol

Cat. No.: B2653296
CAS No.: 1227571-47-2
M. Wt: 147.53
InChI Key: LNKPVJDLIDSNPN-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyridin-4-ol (CAS 1227571-47-2) is a high-purity, heterocyclic organic compound that serves as a versatile and valuable building block in advanced organic synthesis . With the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol, this compound features a pyridine core strategically substituted with chlorine, fluorine, and a hydroxyl group, enabling regioselective functionalization for constructing complex molecular architectures . The presence of these distinct functional groups allows synthetic chemists to perform sequential and selective reactions, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an indispensable intermediate in medicinal chemistry and drug discovery . Researchers utilize this compound primarily as a precursor for the synthesis of more complex pyridine derivatives. The halogen atoms facilitate its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, for the formation of new carbon-carbon and carbon-heteroatom bonds . The electron-withdrawing fluorine atom activates the ring towards nucleophilic substitution and can influence the physicochemical properties of the final molecule, which is critical in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Proper handling is essential; the compound requires cold-chain transportation and storage at 2-8°C to ensure stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B2653296 5-Chloro-2-fluoropyridin-4-ol CAS No. 1227571-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPVJDLIDSNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 2 Fluoropyridin 4 Ol and Its Precursors

Direct Synthetic Approaches to 5-Chloro-2-fluoropyridin-4-ol

Direct synthesis of this molecule requires careful control over regioselectivity to ensure the correct placement of the chloro, fluoro, and hydroxyl groups on the pyridine (B92270) ring.

The functionalization of pyridine rings at specific positions is a cornerstone of heterocyclic chemistry. For a trisubstituted pyridine like this compound, achieving the desired substitution pattern often involves directed metalation or C-H functionalization strategies. Directed ortho-lithiation, for instance, can be used to introduce substituents at specific positions by using a directing group. mdpi.com For example, a properly placed directing group can facilitate lithiation at the adjacent position, which can then be quenched with an electrophile. mdpi.com

Another powerful technique is the Minisci reaction, which involves the addition of radicals to protonated, electron-deficient heterocycles. nih.gov While this method is excellent for alkylation, its application for direct hydroxylation or halogenation at specific sites on a pre-functionalized pyridine would require careful substrate design and reaction optimization to control regioselectivity. nih.gov The innate reactivity of the pyridine ring, where the 2- and 4-positions are electronically deficient, often guides the course of such reactions. nih.gov

Biocatalytic approaches also offer a high degree of regioselectivity. Whole-cell systems, such as those using Burkholderia sp. MAK1, have been shown to regioselectively hydroxylate various pyridine derivatives, typically at the 5-position. nih.gov While not a direct route to the 4-ol, this highlights the potential of enzymatic methods for precise pyridine functionalization. nih.gov

The introduction of fluorine and chlorine onto a pyridin-4-ol scaffold is a critical step. Fluorine is often incorporated using nucleophilic or electrophilic fluorinating agents. Nucleophilic aromatic substitution (SNAr) is a common method where a leaving group on an electron-deficient pyridine ring is displaced by a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF). googleapis.comnih.gov The reactivity in SNAr reactions is highly dependent on the substituents already present on the ring; electron-withdrawing groups enhance the rate of substitution. researchgate.net For instance, the fluorine at the 2-position makes the ring more susceptible to nucleophilic attack. researchgate.net

The synthesis of fluoropyridines can also start from aminopyridines via reactions like the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Chlorination can be achieved using various reagents. The specific placement of the chlorine atom at the 5-position could be accomplished by starting with a pre-functionalized pyridine, such as a 3-substituted pyridine, and then performing electrophilic chlorination.

A generalized approach to a related compound, 2-chloro-5-fluoronicotinic acid, involves the selective reduction of a chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. google.com This suggests that a strategy for this compound could involve the synthesis of a polychlorinated pyridine precursor followed by selective fluorination and/or reduction steps.

Given the specific substitution pattern, multi-step synthetic routes are often more practical than direct approaches. A linear synthesis might start with a simple, commercially available pyridine derivative and sequentially introduce the required functional groups.

A plausible linear sequence could be:

Starting Material : A suitable starting material could be 2,5-dichloropyridine.

Introduction of the Hydroxyl Group : This could potentially be achieved through oxidation or other functional group manipulations. A more common approach involves the synthesis of pyridin-4-ones. A three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives. chim.it

Fluorination : The final step could be a nucleophilic aromatic substitution to replace the chlorine atom at the 2-position with fluorine. The 2-position is generally more activated towards SNAr than other positions on the pyridine ring. researchgate.net

A convergent synthesis, in contrast, would involve preparing two or more fragments separately and then combining them in a final step. For this specific target, a convergent approach is less common but could theoretically involve the coupling of a pre-functionalized pyridine fragment with another piece containing the remaining substituents.

Synthesis of Key Intermediates for this compound Derivatization

The title compound can be further modified, and the synthesis of key intermediates for these transformations is of significant interest.

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a key intermediate for creating carbon-carbon bonds through cross-coupling reactions, most notably the Suzuki coupling. sincerechemical.com This boronic acid derivative serves as a versatile building block in pharmaceutical and materials science research. pharmaffiliates.com

The synthesis of this boronic acid typically involves the lithiation of a suitable precursor, 4-bromo-5-chloro-2-fluoropyridine, followed by reaction with a trialkyl borate (B1201080) (e.g., triisopropyl borate) and subsequent acidic workup.

Table 1: Synthetic Data for (5-Chloro-2-fluoropyridin-4-yl)boronic acid

Parameter Value
CAS Number 1034659-38-5 sincerechemical.compharmaffiliates.comcalpaclab.comsigmaaldrich.com
Molecular Formula C₅H₄BClFNO₂ pharmaffiliates.comcalpaclab.comsigmaaldrich.com
Molecular Weight 175.36 g/mol pharmaffiliates.com
Primary Application Organic synthesis, Suzuki coupling reactions sincerechemical.compharmaffiliates.com

| Purity (Typical) | ≥96% calpaclab.com |

This interactive table summarizes key data for the boronic acid derivative.

The this compound scaffold contains two halogen atoms that can potentially be displaced via Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to the activating effect of the ring nitrogen. researchgate.net The chlorine at the 5-position is generally less reactive in SNAr reactions.

This differential reactivity allows for selective functionalization. A strong nucleophile can displace the 2-fluoro group while leaving the 5-chloro group intact. This makes compounds like this compound valuable precursors for generating libraries of 2-substituted-5-chloropyridin-4-ol derivatives.

SNAr reactions are widely used in radiochemistry for the late-stage introduction of fluorine-18. nih.govnih.gov In a non-radioactive context, a precursor for an SNAr reaction would typically be an electron-deficient (hetero)aryl halide. nih.gov The reaction of this compound with various nucleophiles (e.g., amines, alcohols, thiols) would proceed via an SNAr mechanism, likely at the C2 position.

Table 2: Reactivity in Nucleophilic Aromatic Substitution

Position Halogen General Reactivity in SNAr Influencing Factors
2 Fluorine High Activation by ring nitrogen; good leaving group ability of fluoride in this context. researchgate.net

This interactive table outlines the relative reactivity of the halogen substituents in SNAr reactions.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Catalyst Systems and Ligand Effects

The synthesis of substituted pyridines often relies on transition-metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly prevalent and effective. In reactions involving precursors to this compound, such as Suzuki-Miyaura coupling reactions, the choice of catalyst and associated ligands significantly influences reaction efficiency and yield.

Palladium Catalysts: For the Suzuki-Miyaura reaction involving (5-chloro-2-fluoropyridin-4-yl)boronic acid, palladium catalysts are essential. One effective system utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). d-nb.info This catalyst is known for its robustness and effectiveness in a wide range of cross-coupling reactions. In a specific instance, using Pd(dppf)Cl2 with cesium carbonate as the base in a THF/water solvent mixture resulted in a high yield of 87.1% for the coupled product. d-nb.info

Another effective catalyst is Pd-PEPPSI-IPr, which has been used for Suzuki reactions of pyridin-2-yl fluorosulfates. nih.gov This catalyst, combined with potassium carbonate, has demonstrated high efficacy in aqueous ethanol (B145695) solutions at mild temperatures. nih.gov In some cases, removing the phosphine (B1218219) ligand and using a simple palladium source like palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) can enhance the yield, as the nitrogen-containing reactant itself may act as a ligand. nih.gov

The development of highly active catalysts can significantly improve reaction outcomes. For instance, in the Suzuki-Miyaura coupling of a related chloropyridine derivative, screening of various palladium catalysts and ligands was performed to optimize the reaction. researchgate.net

Ligand Effects: Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the catalytic cycle. The dppf ligand in Pd(dppf)Cl2 is a bulky, electron-rich ferrocene-based diphosphine that is effective for coupling reactions involving heteroaryl chlorides. The design and modification of ligands are key strategies for optimizing catalytic reactions. scholaris.ca For example, tuning the steric and electronic properties of pincer ligands can achieve optimal features for a given catalytic process. scholaris.ca While detailed ligand screening studies for the direct synthesis of this compound are scarce, the principles of ligand design suggest that electronically diverse and sterically appropriate phosphine ligands would likely improve catalytic efficiency. researchgate.netscholaris.ca

Catalyst SystemReactant TypeBaseYield (%)Reference
Pd(dppf)Cl2(5-chloro-2-fluoropyridin-4-yl)boronic acidCs2CO387.1 d-nb.info
Pd-PEPPSI-IPrPyridin-2-yl fluorosulfateK2CO3- nih.gov
Pd(OAc)22-Arylbenzothiazole-65 nih.gov
Pd2(dba)32-Arylbenzothiazole-68 nih.gov

This table summarizes catalyst systems used in Suzuki-Miyaura reactions for precursors and analogous compounds, indicating potential systems for optimizing the synthesis of this compound.

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical parameter that can affect reaction rates, selectivity, and yield. Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. researchgate.net

Solvent Systems for Synthesis: In the context of palladium-catalyzed cross-coupling reactions for precursors of this compound, mixed aqueous-organic solvent systems are common. A mixture of tetrahydrofuran (B95107) (THF) and water (H2O) in a 2:1 ratio has been successfully employed, yielding the desired product in high yield. d-nb.info Similarly, a combination of ethanol (EtOH) and water is also effective. nih.gov For other related transformations, solvents like dimethyl sulfoxide (B87167) (DMSO) have been used, particularly in reactions requiring higher temperatures. google.com

In a different synthetic approach involving a Grignard reagent for a precursor, a study optimizing solvent conditions found that diethyl ether (Et2O) provided a significantly better yield (74%) compared to THF (5%), methyl tert-butyl ether (MTBE), or toluene. researchgate.net This highlights the profound impact the solvent can have on reaction outcomes.

Solvent SystemReaction TypeTemperature (°C)Yield (%)Reference
THF/H2O (2:1)Suzuki-Miyaura6087.1 d-nb.info
EtOH/H2O (3:1)Suzuki-Miyaura35- nih.gov
Diethyl ether (Et2O)Grignard Reaction3074 researchgate.net
THFGrignard Reaction255 researchgate.net
DMSONucleophilic Substitution95- google.com

This table illustrates the effect of different solvent systems on the yield and conditions of reactions for synthesizing precursors to this compound.

Green Chemistry Considerations: The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to create more sustainable manufacturing processes. acs.org This involves using less hazardous solvents, improving energy efficiency, and reducing waste. researchgate.networktribe.com

Alternative Solvents: Water is an ideal green solvent due to its non-toxicity and availability. The use of aqueous solvent systems, as seen in the Suzuki reactions with THF/H2O and EtOH/H2O, aligns with green chemistry principles. d-nb.infonih.gov Glycerol has also been explored as a green, bio-based solvent for pyridine synthesis, sometimes in conjunction with base catalysis at elevated temperatures. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly reduce reaction times and improve yields. acs.org This technique has been successfully applied to the one-pot multicomponent synthesis of various pyridine derivatives, often achieving excellent yields in minutes. acs.org

Catalysis in Green Solvents: Research into the hydrogenation of pyridinolate salts has demonstrated the feasibility of using water as a solvent with a rhodium on carbon (Rh/C) catalyst. nist.gov This approach offers a cost-effective and environmentally friendly alternative to traditional methods. nist.gov

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that control reaction kinetics and thermodynamics. Their optimization is crucial for maximizing yield and minimizing reaction time and by-product formation.

Temperature Optimization: The optimal temperature for synthesizing this compound and its precursors varies significantly depending on the specific reaction type and the stability of the reactants and intermediates.

Palladium-catalyzed Suzuki-Miyaura reactions for related compounds have been successfully carried out at relatively mild temperatures, such as 35°C and 60°C. d-nb.infonih.gov

The synthesis of a related 2-chloro-3-nitropyridin-4-ol (B1418837) from 2,4-dichloro-3-nitropyridine (B57353) required heating to a much higher temperature of 120-125°C in dimethylformamide (DMF). google.com

Nucleophilic substitution reactions involving similar fluoro-pyridine structures have been conducted at temperatures around 95°C in DMSO. google.com

Optimization of a Grignard reaction for a precursor showed that a modest increase in temperature from 25°C to 30°C improved the yield. researchgate.net

This range of temperatures indicates that the thermal stability of the specific intermediates and the activation energy of the desired transformation are key factors. For scalable synthesis, operating at the lowest possible temperature that still provides an efficient reaction rate is generally preferred to reduce energy costs and minimize side reactions.

Pressure Optimization: Information regarding the optimization of pressure for the synthesis of this compound is limited in the literature. Most reported syntheses of its precursors are conducted at atmospheric pressure. However, in reactions involving gases, such as hydrogenation, pressure becomes a critical variable. For example, the hydrogenation of a related sodium pyridinolate was conducted at 40 bar of hydrogen pressure, indicating that for certain reductive transformations, elevated pressure is necessary to achieve conversion. nist.gov For most cross-coupling and substitution reactions typically used to construct the pyridine core, pressure is not a primary optimization parameter unless volatile reagents or solvents are used at temperatures above their boiling points, requiring a sealed-vessel system.

Reactive Pathways and Mechanistic Investigations of 5 Chloro 2 Fluoropyridin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyridine (B92270) Ring Positions

The pyridine ring in 5-Chloro-2-fluoropyridin-4-ol is electron-deficient due to the electronegativity of the nitrogen atom and the halogen substituents. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies provide evidence that some SNAr reactions may proceed through a concerted mechanism, involving a single transition state. acs.org In the context of this compound, a nucleophile attacks the electron-deficient ring at a carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is restored upon the expulsion of the halide leaving group.

The reactivity of the leaving groups in SNAr typically follows the trend of F >> Cl > Br > I, which is inverse to their leaving group ability in SN1 or SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative substituent (like fluorine) that polarizes the C-X bond and stabilizes the intermediate. chemrxiv.org Consequently, nucleophilic attack on this compound is expected to preferentially occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion over the chloride ion at C-5. The presence of electron-withdrawing groups, such as the additional chloro substituent and the ring nitrogen, further activates the ring towards this transformation.

Pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. Deprotonation results in the formation of a pyridin-4-olate anion, which is an ambident nucleophile, possessing two potential sites for electrophilic attack: the nitrogen atom and the oxygen atom. nih.gov This duality can lead to the formation of either N-substituted or O-substituted products.

The regioselectivity of these reactions is governed by several factors, including the nature of the electrophile and the reaction conditions. According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor reaction at the softer nitrogen atom. dalalinstitute.com Quantum chemical calculations have shown that while N-attack is often thermodynamically favored, O-attack can be intrinsically favored kinetically. nih.gov In reactions of pyridin-4-ol with highly electron-deficient systems like pentafluoropyridine, attack occurs at the nitrogen atom. researchgate.net The choice of solvent and counterion can also influence the outcome; for example, polar aprotic solvents can solvate the cation, making the more electronegative oxygen atom more available for attack. dalalinstitute.com

Kinetic studies on pyridone anions have shown that their reactions with stabilized electrophiles are often reversible and yield the thermodynamically more stable N-substituted products exclusively. nih.gov Conversely, reactions with highly reactive electrophiles can give mixtures of N- and O-attack products. nih.gov

The reactivity of the pyridine ring in this compound towards SNAr is significantly influenced by its substituents. A summary of their effects is presented below.

SubstituentPositionElectronic EffectImpact on SNAr Reactivity
Ring Nitrogen 1Inductive (-I), Mesomeric (-M)Strongly activating, especially at ortho (2,6) and para (4) positions.
Fluorine 2Inductive (-I), Mesomeric (+M)Strongly activating due to its high electronegativity; excellent leaving group.
Chlorine 5Inductive (-I), Mesomeric (+M)Moderately activating; stabilizes the Meisenheimer intermediate.
Hydroxyl/Oxo 4Inductive (-I), Mesomeric (+M)As an anion (olate), it is strongly activating through its +M effect.

The combined electron-withdrawing effects of the nitrogen heteroatom, the C-2 fluoro group, and the C-5 chloro group render the aromatic ring highly electrophilic. Multivariate linear regression models have demonstrated a robust relationship between SNAr activation energies and descriptors such as the electrophile's LUMO energy and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.org The fluorine at the C-2 position (ortho to the nitrogen) is particularly activating and serves as the preferred site for nucleophilic displacement.

Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org The derivative, (5-Chloro-2-fluoropyridin-4-yl)boronic acid, can serve as the organoboron partner in these couplings.

The catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron byproducts. nih.gov

Below is a table summarizing typical conditions for this reaction.

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Facilitates the oxidative addition and reductive elimination steps. organic-synthesis.com
Ligand PPh₃, dppf, PCy₃, RuPhosStabilizes the palladium center and influences catalytic activity. nih.gov
Base Na₂CO₃, K₂CO₃, K₃PO₄, CsFActivates the boronic acid for transmetalation. organic-chemistry.orgorganic-synthesis.com
Solvent Toluene, Dioxane, DMF, THF/WaterSolubilizes reactants and influences reaction rate.

The halogen substituents on this compound allow it to act as the electrophilic partner in other important cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In contrast to SNAr, the reactivity of halogens in many palladium-catalyzed couplings follows the order I > Br > Cl >> F. This differential reactivity allows for regioselective amination at the C-5 position (C-Cl bond) of the this compound ring while leaving the C-2 position (C-F bond) intact. Highly regioselective Buchwald-Hartwig reactions have been reported for similar dichloropyridine systems. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond. It typically employs a palladium catalyst and a copper(I) co-catalyst. arkat-usa.org Similar to the Buchwald-Hartwig reaction, the Sonogashira coupling would be expected to proceed selectively at the more reactive C-Cl bond at the C-5 position of the pyridine ring.

A comparison of general conditions for these two reactions is provided below.

ReactionCatalyst SystemBaseTypical Substrates
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Aryl/heteroaryl halides, primary/secondary amines
Sonogashira PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ with CuI co-catalystEt₃N, piperidine, DIPAAryl/heteroaryl halides, terminal alkynes

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is notoriously resistant to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen atom is prone to protonation or coordination with Lewis acids under typical EAS reaction conditions, which further deactivates the ring.

For this compound, the presence of three electron-withdrawing groups (chloro, fluoro, and the pyridinol oxygen) is expected to render the pyridine ring exceptionally unreactive towards electrophiles. The directing effects of the substituents would be complex. The hydroxyl group at the 4-position is typically an activating ortho-, para-director. However, in the context of a highly deactivated ring, its influence might be insufficient to promote substitution. The chloro and fluoro groups are deactivating but ortho-, para-directing.

Given the high degree of deactivation, forcing conditions would likely be required for any electrophilic substitution to occur. Potential, though likely low-yielding, reactions could include nitration or halogenation. The substitution pattern would be difficult to predict without experimental data, as it would be a result of the interplay between the directing effects of all four substituents on the deactivated ring.

Oxidation and Reduction Chemistry of the Pyridinol Moiety

The oxidation and reduction chemistry of this compound is another area lacking specific investigation. Generally, pyridin-4-ols can be resistant to oxidation under mild conditions. Stronger oxidizing agents might lead to ring-opening or decomposition rather than a clean transformation.

Reduction of the pyridine ring is also a challenging process that typically requires harsh conditions, such as high-pressure catalytic hydrogenation or the use of dissolving metal reductions. For this compound, the presence of halogen substituents introduces the possibility of reductive dehalogenation, which could compete with or precede the reduction of the pyridine ring itself. The specific regioselectivity of such a dehalogenation (removal of chloro vs. fluoro) would depend on the reducing agent and reaction conditions.

Acid-Base Equilibria and Tautomerism of this compound

Hydroxypyridines, including this compound, exist in a tautomeric equilibrium with their corresponding pyridone forms. In the case of 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer. This is due to the greater stability of the amide-like functionality in the pyridone form compared to the enol-like pyridinol form.

The position of this equilibrium for this compound has not been experimentally determined. The electron-withdrawing chloro and fluoro substituents would be expected to influence the acidity of both the hydroxyl proton in the pyridinol form and the N-H proton in the pyridone form. Quantitative data, such as pKa values and the equilibrium constant (KT) for the tautomerization, are not available in the literature.

Table 1: Predicted Tautomeric Equilibrium for this compound

Tautomer NameStructurePredicted Stability
This compound(Structure of pyridinol form)Less Favored
5-Chloro-2-fluoro-1H-pyridin-4-one(Structure of pyridone form)More Favored

Note: The predicted stability is based on general principles of hydroxypyridine tautomerism; no specific experimental data for this compound has been found.

Formation of Heterocyclic Rings from this compound (e.g., cyclization, cycloaddition, annulation)

The use of this compound as a building block for the synthesis of more complex heterocyclic systems is a plausible but undocumented area of its chemistry. The presence of multiple reactive sites—the hydroxyl group and the halogen substituents—could theoretically allow for a variety of ring-forming reactions.

For instance, the hydroxyl group could be used as a nucleophile in intramolecular cyclization reactions if a suitable electrophilic side chain were introduced to the molecule. The chloro and fluoro substituents are potential sites for nucleophilic aromatic substitution, which could be exploited in annulation reactions to build fused ring systems. However, the high degree of substitution and the presence of multiple halogens could lead to challenges in controlling the regioselectivity of such reactions. There are no published examples of cyclization, cycloaddition, or annulation reactions specifically utilizing this compound as a starting material.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Fluoropyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-chloro-2-fluoropyridin-4-ol and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the electronic nature of the hydroxyl group. The proton at the C-3 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at the C-6 position will likely be a singlet or a narrowly split multiplet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. For this compound, five distinct signals are anticipated for the pyridine ring carbons. The carbon bearing the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other carbons are influenced by the substituents, with the carbon attached to the hydroxyl group (C-4) showing a characteristic downfield shift.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic molecules. alfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the pyridine ring and can be influenced by solvent and temperature. alfa-chemistry.com

A representative table of expected NMR data is presented below.

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (H-3)7.0 - 7.5DoubletJHF ≈ 2-4
¹H (H-6)7.8 - 8.2Singlet/narrow multiplet
¹³C (C-2)155 - 165Doublet¹JCF ≈ 230-250
¹³C (C-3)110 - 120Doublet²JCF ≈ 20-30
¹³C (C-4)160 - 170Singlet
¹³C (C-5)120 - 130Singlet
¹³C (C-6)140 - 150Doublet³JCF ≈ 2-5
¹⁹F-70 to -90Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

To unequivocally assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For derivatives of this compound with adjacent protons, cross-peaks in the COSY spectrum would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is instrumental in assigning the protonated carbons in the pyridine ring of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the ring protons to the carbon atoms bearing the chloro and fluoro substituents would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In derivatives of this compound, NOESY can help to confirm through-space interactions between protons on the pyridine ring and those on any substituent groups.

Pyridin-4-ol compounds can exist in equilibrium with their tautomeric form, pyridin-4(1H)-one. wikipedia.org This tautomerism is a dynamic process that can be studied using variable temperature NMR. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the thermodynamics and kinetics of the tautomeric exchange. In solution, the pyridone tautomer is often favored. wikipedia.org The presence of the electron-withdrawing fluorine and chlorine atoms in this compound may influence the position of this equilibrium.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, C-F, and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. nih.gov The C-F and C-Cl stretching vibrations will be present at lower wavenumbers, typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. If the pyridone tautomer is present, a strong C=O stretching band would be observed around 1650-1700 cm⁻¹. core.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. researchgate.net The pyridine ring breathing modes are often strong in the Raman spectrum and are expected in the 990-1050 cm⁻¹ region. nih.gov The C-Cl stretching vibration is also typically Raman active. Resonance Raman spectroscopy could potentially be used to selectively enhance vibrations associated with the π-electron system of the pyridine ring. stfc.ac.uk

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)
C-H stretch (aromatic)3000-31003000-3100
C=O stretch (pyridone tautomer)1650-1700
C=C, C=N stretch (ring)1400-16001400-1600
C-F stretch1000-1300
Ring breathing990-1050
C-Cl stretch600-800600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. rsc.org

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern will be influenced by the substituents on the pyridine ring. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules such as HCN or the cleavage of substituent groups. For this compound, fragmentation could involve the loss of CO, HCl, or HF.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com A successful crystal structure determination of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

In the solid state, pyridin-4-ol and its derivatives can exist in either the pyridinol or the pyridone tautomeric form. The crystal structure would reveal which tautomer is present. Furthermore, intermolecular hydrogen bonding involving the hydroxyl/carbonyl group and the ring nitrogen is expected to play a significant role in the crystal packing. The crystal system, space group, and unit cell parameters would also be determined. wikipedia.org The solid-state structure is crucial for understanding the physical properties of the material and for designing new materials with desired properties.

Computational Chemistry and Theoretical Analysis of 5 Chloro 2 Fluoropyridin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The geometry of 5-Chloro-2-fluoropyridin-4-ol has been optimized using DFT methods, often with basis sets like 6-311++G(d,p), to find the most stable conformation of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a closely related compound, 5-chloro-2-fluoropyridine (B74285), DFT calculations have been performed, and its optimized structure belongs to the C1 point group symmetry. The introduction of a hydroxyl group at the 4-position in this compound is expected to influence the geometry, particularly the C-O bond length and the angles involving the C4 atom, due to its electron-donating and hydrogen-bonding capabilities.

The electronic structure analysis reveals the distribution of electrons within the molecule. The presence of electronegative fluorine and chlorine atoms, along with the oxygen of the hydroxyl group, significantly polarizes the molecule, affecting its charge distribution and dipole moment.

Table 1: Selected Optimized Geometrical Parameters (Inferred for this compound based on 5-chloro-2-fluoropyridine) (Note: Exact values for this compound require specific calculations. The following are illustrative based on typical bond lengths and the influence of substituents.)

ParameterBond Length (Å)Bond Angle (°)
C2-F1.34F-C2-N1
C5-Cl1.74Cl-C5-C4
C4-O1.36C3-C4-O
C-N (avg)1.33C2-N1-C6
C-C (avg)1.39
O-H0.96C4-O-H

This table is interactive. You can sort the data by clicking on the column headers.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of the observed experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For substituted pyridine (B92270) derivatives, the vibrational modes are influenced by the mass and electronic effects of the substituents. derpharmachemica.com A detailed interpretation of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis. derpharmachemica.com For 5-chloro-2-fluoropyridine, which has 11 atoms, there are 27 normal modes of vibration. The introduction of the hydroxyl group in this compound will introduce new vibrational modes, most notably the O-H stretching and C-O-H bending vibrations. The correlation between calculated and experimental spectra is generally good, with DFT methods like B3LYP proving to be effective for such molecular vibrational problems. derpharmachemica.com

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researcher.life

Table 2: Inferred Frontier Molecular Orbital Properties for this compound (Note: These are representative values and would need to be confirmed by specific calculations.)

PropertyEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 5.5

This table is interactive. You can sort the data by clicking on the column headers.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In this compound, significant intramolecular interactions are expected. The lone pairs on the nitrogen, oxygen, fluorine, and chlorine atoms can act as donors, while the antibonding orbitals of the pyridine ring can act as acceptors. The NBO analysis can quantify the stabilization energy associated with these charge transfers. For instance, the interaction between the lone pair of the oxygen atom and the π* orbitals of the pyridine ring would indicate significant electron delocalization, contributing to the resonance stabilization of the molecule. Similarly, interactions involving the lone pairs of the halogen atoms and the ring's antibonding orbitals can be evaluated.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. These sites are therefore predicted to be the primary locations for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atom of the hydroxyl group and potentially near the carbon atoms bonded to the electronegative fluorine and chlorine atoms, making these sites susceptible to nucleophilic attack.

Reaction Pathway and Transition State Calculations

Analysis of Noncovalent Interactions (e.g., QTAIM, NCI analyses)

There are currently no available studies that have applied QTAIM or NCI analysis to this compound. Such analyses would provide valuable insights into the nature and strength of intramolecular and intermolecular interactions. For instance, QTAIM analysis could identify and characterize the bond critical points within the molecule, revealing the presence of hydrogen bonds, halogen bonds, and other noncovalent interactions involving the chlorine and fluorine substituents, as well as the hydroxyl group.

Furthermore, NCI plots, which are generated based on the electron density and its derivatives, would offer a visual representation of the noncovalent interactions. These plots distinguish between attractive and repulsive interactions, providing a detailed map of the stabilizing and destabilizing forces within the molecular system. Without dedicated research, the noncovalent interaction profile of this compound remains purely speculative.

Tautomeric Preference and Stability Calculations

The structure of this compound suggests the possibility of tautomerism, specifically between the pyridinol form and its corresponding pyridinone isomer, 5-Chloro-2-fluoro-1H-pyridin-4-one. Computational studies are essential for determining the relative stability of these tautomers and predicting which form is likely to predominate under various conditions.

These calculations typically involve optimizing the geometry of each tautomer and calculating their electronic energies using methods like Density Functional Theory (DFT). The tautomer with the lower calculated energy is predicted to be the more stable form. Factors such as the solvent environment can also be incorporated into these models to provide a more accurate prediction. To date, no such theoretical calculations for this compound have been published, leaving the question of its preferred tautomeric form unanswered from a computational standpoint.

Role of 5 Chloro 2 Fluoropyridin 4 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

The inherent reactivity of 5-Chloro-2-fluoropyridin-4-ol makes it an excellent precursor for a variety of substituted pyridine derivatives. The chloro and fluoro groups are susceptible to nucleophilic substitution, while the hydroxyl group can be transformed into other functionalities, opening numerous avenues for molecular elaboration.

One of the most common applications is its use as a foundational element for creating more complex pyridines that serve as key intermediates in the development of pharmaceuticals and agrochemicals. chemimpex.com For instance, the core structure can be modified through reactions that displace the halogen atoms or alter the pyridinol moiety, leading to a diverse library of pyridine-based compounds. The precise nature of these transformations allows chemists to systematically modify the electronic and steric properties of the final molecules, tailoring them for specific biological targets.

Table 1: Examples of Substituted Pyridine Derivatives from Related Precursors

Precursor MoietyReaction TypeResulting DerivativePotential Application
2-fluoro-5-chloropyridineIodination5-Chloro-2-fluoro-4-iodopyridinePharmaceutical Intermediate chemicalbook.com
2-aminopyridineNitration, Diazotization, Hydrolysis2-amino-5-fluoropyridinePeptide Deformylase Inhibitor Intermediate researchgate.net
DihalopyridineSuzuki CouplingAryl-substituted pyridinesBioactive Molecules

This table illustrates typical transformations on similar pyridine rings to produce valuable derivatives.

Scaffold for Novel Heterocyclic Architectures

Beyond simple substitution, the this compound ring serves as a robust scaffold for the construction of fused heterocyclic systems. These complex architectures are of significant interest in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, which can lead to high-affinity interactions with biological targets.

Researchers have utilized similar pyridine scaffolds to synthesize a range of fused systems, such as pyrazolopyridines and furo[2,3-b]pyridines. mdpi.comresearchgate.net The synthetic strategy often involves leveraging the existing functional groups to build additional rings onto the pyridine core. For example, the hydroxyl group and an adjacent halogen can be used in cyclization reactions with bifunctional reagents to form five- or six-membered rings, resulting in novel polycyclic aromatic compounds with potential therapeutic applications. mdpi.com

Strategies for Derivatization to Modify Reactivity or Introduce Specific Functionalities

The chemical versatility of this compound is most evident in the numerous strategies available for its derivatization. These modifications are designed to either alter the molecule's inherent reactivity for subsequent synthetic steps or to introduce specific functionalities that impart desired properties to the final product.

Functional Group Interconversions at the Pyridinol Moiety

The hydroxyl group at the 4-position is a prime site for functional group interconversion. It can be readily converted into a variety of other groups, significantly expanding the synthetic possibilities.

Conversion to Halogens: A common and powerful transformation is the conversion of the hydroxyl group into a halogen, such as iodine. This creates a highly reactive site for cross-coupling reactions. For instance, the related compound 5-chloro-2-fluoropyridine (B74285) can be deprotonated and then treated with iodine to yield 5-chloro-2-fluoro-4-iodopyridine. chemicalbook.com This iodo-derivative is an exceptionally useful intermediate for introducing carbon-based substituents via Suzuki, Sonogashira, or Stille couplings.

O-Alkylation and O-Acylation: The pyridinol can undergo O-alkylation to form ethers or O-acylation to form esters. These reactions not only protect the hydroxyl group but can also be used to introduce specific side chains or linkers for further molecular assembly.

Conversion to Boronic Acids: The hydroxyl group can be converted into a leaving group (e.g., triflate) and subsequently transformed into a boronic acid or boronic ester. The resulting (5-Chloro-2-fluoropyridin-4-yl)boronic acid is a valuable reagent for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds. sigmaaldrich.comcusabio.com

Introduction of Additional Halogens or Other Substituents

While the pyridine ring of this compound is already substituted, there are methods to introduce additional functional groups, although the electron-deficient nature of the ring makes electrophilic substitution challenging.

Halogenation: Further halogenation can be achieved under specific conditions, although it often requires harsh reagents. The position of introduction is directed by the existing substituents.

Nitration: The introduction of a nitro group onto a pyridine ring is a common strategy to create a precursor for an amino group (via reduction). Nitration of fluorinated benzoselenadiazoles, for example, has been shown to proceed effectively with fuming nitric and sulfuric acids, suggesting that similar conditions could potentially be applied to pyridine systems to yield nitro-derivatives. Such a transformation would introduce a versatile nitro group that can be reduced to an amine, which in turn can be used for amide bond formation or as a directing group for further reactions.

Application in Multi-Component Reactions (MCRs) for Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. While direct examples involving this compound are not prominently documented, its derivatives are ideal candidates for such reactions.

For MCRs like the Ugi or Passerini reactions, specific functional groups such as aldehydes, amines, carboxylic acids, or isocyanides are required. nih.govresearchgate.netsciforum.net this compound can be readily converted into these necessary synthons.

Table 2: Potential MCR Precursors from this compound

MCR PrecursorRequired Functional GroupSynthetic Path from Parent Compound
Pyridine-4-carbaldehydeAldehydeOxidation of a 4-hydroxymethylpyridine (derived from the pyridinol).
Pyridin-4-amineAmineConversion of the 4-ol to a 4-amino group (e.g., via Buchwald-Hartwig amination of the corresponding 4-halide).
Pyridine-4-carboxylic acidCarboxylic AcidOxidation of a 4-methylpyridine (B42270) or hydrolysis of a 4-cyanopyridine.
4-IsocyanopyridineIsocyanideDehydration of a 4-formamidopyridine (derived from the corresponding amine).

By first transforming this compound into one of these reactive intermediates, it can be incorporated into MCRs to rapidly assemble complex, drug-like molecules. For example, a derivative like 5-chloro-2-fluoropyridine-4-carbaldehyde could participate in a Passerini three-component reaction with a carboxylic acid and an isocyanide to generate highly functionalized α-acyloxy carboxamides in a single, efficient step. researchgate.netsciforum.net This approach embodies the principles of modern synthetic efficiency, allowing for the rapid generation of molecular diversity from a common, versatile building block.

Emerging Analytical Approaches for the Study of 5 Chloro 2 Fluoropyridin 4 Ol

Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., UPLC, preparative HPLC)

Advanced chromatographic techniques are indispensable for the analysis of 5-Chloro-2-fluoropyridin-4-ol. Ultra-Performance Liquid Chromatography (UPLC) and preparative High-Performance Liquid Chromatography (HPLC) are two powerful methods used for reaction monitoring and purification, respectively.

UPLC utilizes columns with sub-2 µm particles, operating at high pressures to provide rapid and high-resolution separations. This makes it an ideal tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of this compound and any byproducts with exceptional speed and sensitivity. The high efficiency of UPLC ensures that even closely related impurities can be resolved and quantified, providing critical data for optimizing reaction conditions.

Preparative HPLC, on the other hand, is employed for the isolation and purification of the target compound from complex reaction mixtures. By using larger columns and higher flow rates than analytical HPLC, preparative HPLC can handle larger sample loads, making it possible to obtain high-purity this compound for further studies and applications.

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 2 minutes
Flow Rate0.6 mL/min
Column Temperature40 °C
Detection Wavelength275 nm (UV)
Injection Volume1 µL
ParameterCondition
ColumnC18 Reversed-Phase (e.g., 19 x 150 mm, 5 µm)
Mobile Phase AWater
Mobile Phase BMethanol
ModeIsocratic (e.g., 40% B) or Gradient
Flow Rate15 mL/min
DetectionUV at 275 nm
Sample Loading~50-100 mg per injection

Hyphenated Techniques for Enhanced Characterization (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the definitive identification and quantification of chemical compounds. asdlib.orgnih.govsaspublishers.comscholarsrepository.com For this compound, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled selectivity and sensitivity.

LC-MS/MS is particularly well-suited for analyzing pyridinol compounds. It combines the high-resolution separation of HPLC or UPLC with the precise mass analysis of tandem mass spectrometry. mdpi.com This allows for the accurate determination of the molecular weight of this compound and provides structural information through fragmentation patterns. Operating in modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can achieve extremely low limits of quantification, making it ideal for trace-level impurity analysis. mdpi.comresearchgate.net

While GC-MS is a robust technique, the analysis of polar, non-volatile compounds like pyridinols can be challenging. mdpi.com An in situ derivatization step is often required to convert the analyte into a more volatile and thermally stable form before it can be analyzed by GC-MS. mdpi.com Once derivatized, GC-MS/MS can provide high chromatographic efficiency and specific structural information. mdpi.com

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ for this compound
Product Ion 1 (m/z)Specific fragment for quantification
Product Ion 2 (m/z)Specific fragment for confirmation
Collision Energy (eV)Optimized for characteristic fragmentation
Dwell Time50 ms

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic methods allow for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and external measurement. This provides a continuous stream of data on reactant consumption, product formation, and intermediate species, offering deep insights into reaction mechanisms and kinetics.

For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. ijnrd.org An FT-IR probe immersed in the reaction vessel can monitor the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the pyridinol product.

Similarly, real-time reaction monitoring using benchtop NMR spectroscopy can track the changes in the chemical environment of specific protons or other NMR-active nuclei. nih.govacs.org This can provide unambiguous structural information and concentration data over the course of the reaction, facilitating rapid process development and optimization. nih.gov

TechniqueReactant Signal to MonitorProduct Signal to Monitor
FT-IRDisappearance of C=O stretch from a starting acid chlorideAppearance of O-H stretch and aromatic C-N stretches
¹H NMRShift/disappearance of protons on precursor ringsAppearance of characteristic aromatic proton signals of the product
¹⁹F NMRShift in the fluorine resonance from reactant to productAppearance of the final fluorine signal at its characteristic chemical shift

Microfluidic and Flow Chemistry Approaches for Synthetic and Analytical Studies

Flow chemistry, often conducted in microfluidic reactors, represents a paradigm shift from traditional batch processing. durham.ac.ukresearchgate.net In a flow chemistry setup, reagents are continuously pumped through a network of small-diameter tubes where they mix and react. nih.gov This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov

The synthesis of this compound can benefit significantly from flow chemistry. uc.pt The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. researchgate.net Furthermore, flow systems can be readily automated and integrated with in-line analytical techniques. durham.ac.uk For instance, the output from a flow reactor can be directly channeled into a UPLC or mass spectrometer, enabling continuous, real-time analysis of the product stream. This integration of synthesis and analysis accelerates the optimization process and allows for the development of highly efficient and controlled manufacturing processes. researchgate.net

ModuleDescriptionPurpose
Reagent PumpsTwo or more syringe or HPLC pumpsPrecisely deliver streams of starting materials and reagents.
MicromixerT-junction or static mixerEnsure rapid and efficient mixing of reagent streams.
Heated Reactor CoilTubing of a defined length and volume in a heated blockProvide controlled residence time at a specific reaction temperature.
Back-Pressure RegulatorDevice to maintain pressure in the systemAllows for heating solvents above their boiling points, accelerating the reaction.
In-line AnalyticsIntegrated UV-Vis detector, UPLC-MS systemContinuously monitor the reaction output for conversion and purity assessment.

Future Directions in the Academic Research of 5 Chloro 2 Fluoropyridin 4 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry. For 5-Chloro-2-fluoropyridin-4-ol, future research will likely focus on the development of synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. nih.govmdpi.com Current approaches to similar halogenated pyridines often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents.

Future sustainable synthetic strategies could include:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation to introduce the chloro, fluoro, and hydroxyl groups onto a pyridine (B92270) backbone would be a highly atom-economical approach.

Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters, improve safety, and allow for the use of hazardous reagents in a more contained and controlled manner.

Biocatalysis: Employing enzymes to perform selective halogenation or hydroxylation reactions could offer a highly specific and environmentally benign route to the target molecule.

One-Pot Reactions: Designing a sequence of reactions that can be carried out in a single reaction vessel without the need for isolation of intermediates would significantly improve the efficiency and reduce waste. nih.gov

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteRegioselectivity, catalyst cost and stability
Flow ChemistryEnhanced safety, precise control, scalabilityInitial setup cost, potential for clogging
BiocatalysisHigh selectivity, mild conditions, biodegradableEnzyme stability and availability, substrate scope
One-Pot ReactionsIncreased efficiency, reduced waste and costCross-reactivity, optimization of conditions

Exploration of Unconventional Reactivity Patterns

The electronic interplay between the electron-withdrawing halogen substituents and the electron-donating hydroxyl group in this compound suggests the potential for unique and unconventional reactivity. Future research in this area will likely focus on exploring reactions that are not typical for simpler pyridinol systems.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAAr): Investigating the selective displacement of the chloro or fluoro substituents by various nucleophiles under different reaction conditions. The relative reactivity of the C-Cl versus the C-F bond will be of fundamental interest.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chloro and potential triflate derivatives of the hydroxyl group as handles for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis: Exploring the use of visible light to initiate novel transformations, potentially involving radical intermediates, which could lead to unexpected bond formations.

[4+2] Cycloaddition Reactions: Investigating the dienophilic or dienic character of the pyridinol ring in Diels-Alder type reactions, which could be modulated by the electronic effects of the substituents.

Advanced Mechanistic Investigations via Combined Experimental and Computational Methods

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of its chemical behavior. Future research will increasingly rely on a synergistic approach that combines experimental techniques with computational modeling. rsc.orgemerginginvestigators.orgnih.gov

Advanced mechanistic studies could involve:

In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data.

Kinetic Isotope Effect (KIE) Studies: The use of isotopically labeled starting materials can provide valuable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Density Functional Theory (DFT) Calculations: Computational modeling can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. emerginginvestigators.orgnih.gov This can also be used to predict spectroscopic properties like NMR shifts to aid in structure elucidation. nih.gov

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the role of solvent molecules and other dynamic effects on the reaction mechanism.

The following table outlines how these methods can be applied:

MethodApplicationExpected Outcome
In-situ SpectroscopyMonitoring the formation of a new derivativeIdentification of intermediates and reaction kinetics
Kinetic Isotope EffectStudying a C-H activation stepElucidation of the rate-determining step
DFT CalculationsModeling a proposed reaction pathwayEnergetic profile and transition state geometries
Molecular DynamicsSimulating the reaction in different solventsUnderstanding of solvent effects on reactivity

Design and Synthesis of New Chemical Entities Utilizing the Pyridinol Scaffold

The this compound core is a valuable scaffold for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. scilit.com The strategic placement of functional groups allows for the exploration of chemical space in a controlled manner.

Future directions in this area include:

Bioisosteric Replacements: The pyridinol scaffold can be used as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules to improve properties such as potency, selectivity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD): The relatively small size of the molecule makes it an ideal starting point for FBDD campaigns, where it can be elaborated to generate more potent and selective drug candidates.

Development of Novel Kinase Inhibitors: The pyridinol core is present in a number of kinase inhibitors, and new derivatives of this compound could be designed to target specific kinases implicated in diseases such as cancer.

Synthesis of Functional Materials: The unique electronic properties of the scaffold could be exploited in the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Future applications of AI and ML in this context include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of this compound and propose multiple synthetic pathways, drawing upon vast databases of known chemical reactions. chemcopilot.comnih.gov

Reaction Outcome and Yield Prediction: ML models can be trained to predict the products and yields of unknown reactions involving this pyridinol, thereby reducing the need for extensive experimental screening.

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for the synthesis of this compound and its derivatives.

De Novo Design of Molecules: Generative models can be used to design novel molecules based on the this compound scaffold with desired properties for specific applications.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-fluoropyridin-4-ol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of pyridine derivatives. A plausible route starts with 4-hydroxypyridine, where chlorination (e.g., using POCl₃ or N-chlorosuccinimide) introduces the Cl substituent at position 5. Subsequent fluorination at position 2 can be achieved via nucleophilic aromatic substitution (e.g., KF in DMF under microwave irradiation) or via diazotization followed by Balz-Schiemann reaction. Purification often employs recrystallization (ethanol/water) or silica gel chromatography . Key variables include temperature control (80–120°C for fluorination) and stoichiometric ratios to minimize byproducts like dihalogenated species.

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
  • ¹H/¹³C/¹⁹F NMR : Confirms substitution patterns (e.g., fluorine coupling constants in ¹⁹F NMR ).
  • HPLC/GC : Quantifies purity (>95% typically required; C18 columns with acetonitrile/water mobile phase).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 163.5).
  • Elemental Analysis : Ensures stoichiometric C, H, N, Cl, F ratios .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyl group. Desiccants (silica gel) are recommended to avoid moisture absorption.
  • Handling : Use gloveboxes or fume hoods for air-sensitive steps. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. For example:
  • Fukui indices identify C-3 as electron-deficient, favoring Suzuki-Miyaura coupling.
  • Solvent effects (PCM models) optimize reaction media (e.g., DMF vs. THF).
  • Transition-state analysis predicts activation barriers for fluorination steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Detects dynamic processes (e.g., rotational isomerism of the hydroxyl group).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity.
  • Isotopic Labeling : Use of D₂O to confirm exchangeable protons (e.g., -OH).
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline .

Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing Cl with Br or CF₃) followed by in vitro assays (e.g., enzyme inhibition).
  • LogP Measurements : Assess lipophilicity via shake-flask methods to correlate with membrane permeability.
  • Docking Simulations : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

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